1,2-Benzenedisulfonic acid, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Benzenedisulfonic acid, disodium salt is a chemical compound with the molecular formula C6H4Na2O6S2. It is known for its use in various industrial and scientific applications due to its unique chemical properties. This compound is characterized by the presence of two sulfonic acid groups attached to a benzene ring, making it highly soluble in water and useful in a variety of chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Benzenedisulfonic acid, disodium salt can be synthesized through the sulfonation of benzene. The process involves the reaction of benzene with sulfuric acid or oleum at elevated temperatures. The sulfonation mass is then treated with sodium carbonate to convert it into the disodium salt, which is subsequently dried .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous reactors and advanced separation techniques helps in the efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Benzenedisulfonic acid, disodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acid derivatives, while substitution reactions can yield various substituted benzene compounds .
Wissenschaftliche Forschungsanwendungen
1,2-Benzenedisulfonic acid, disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as an intermediate in the synthesis of other compounds.
Biology: It serves as a chelating agent and is used in biochemical assays.
Medicine: It is employed in the formulation of certain pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1,2-Benzenedisulfonic acid, disodium salt involves its ability to interact with various molecular targets. The sulfonic acid groups can form strong interactions with metal ions, making it an effective chelating agent. This property is utilized in various applications, including metal ion detection and removal .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzenedisulfonic acid, disodium salt: Similar in structure but with sulfonic acid groups at different positions on the benzene ring.
4,5-Dihydroxy-1,3-benzenedisulfonic acid, disodium salt: Contains additional hydroxyl groups, making it structurally similar but with different chemical properties.
Uniqueness
1,2-Benzenedisulfonic acid, disodium salt is unique due to the specific positioning of its sulfonic acid groups, which imparts distinct chemical reactivity and solubility properties. This makes it particularly useful in applications requiring strong acidic and chelating properties .
Eigenschaften
CAS-Nummer |
10425-30-6 |
---|---|
Molekularformel |
C6H4Na2O6S2 |
Molekulargewicht |
282.2 g/mol |
IUPAC-Name |
disodium;benzene-1,2-disulfonate |
InChI |
InChI=1S/C6H6O6S2.2Na/c7-13(8,9)5-3-1-2-4-6(5)14(10,11)12;;/h1-4H,(H,7,8,9)(H,10,11,12);;/q;2*+1/p-2 |
InChI-Schlüssel |
SRWAMKHZLDKAHZ-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C(=C1)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.